molecular formula C8H15NO B11756753 7-Oxa-2-azaspiro[3.6]decane

7-Oxa-2-azaspiro[3.6]decane

Cat. No.: B11756753
M. Wt: 141.21 g/mol
InChI Key: MWACBUDPWKCEJL-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.6]decane is a spirocyclic compound characterized by a bicyclic structure where two rings share a single atom (spiro junction). Its molecular formula is C₈H₁₃NO, featuring an oxygen atom at the 7-position and a nitrogen atom at the 2-position within the spiro[3.6] system. This compound’s rigid three-dimensional structure makes it valuable in drug discovery, where conformational restraint can enhance binding specificity and metabolic stability.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

8-oxa-2-azaspiro[3.6]decane

InChI

InChI=1S/C8H15NO/c1-2-8(6-9-7-8)3-5-10-4-1/h9H,1-7H2

InChI Key

MWACBUDPWKCEJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC1)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-2-azaspiro[3.6]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 7-Oxa-2-azaspiro[3.6]decane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[3.6]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Oxa-2-azaspiro[3

Scientific Research Applications

7-Oxa-2-azaspiro[3.6]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[3.6]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Spiro System Heteroatoms (Positions) Key Properties/Applications Reference
7-Oxa-2-azaspiro[3.6]decane C₈H₁₃NO [3.6] O (7), N (2) Rigid scaffold for drug design -
5-Oxa-8-azaspiro[3.6]decane HCl C₈H₁₅NO·HCl [3.6] O (5), N (8) Improved solubility via salt form
5-Thia-8-azaspiro[3.6]decane HCl C₈H₁₆ClNS [3.6] S (5), N (8) High lipophilicity; enzyme inhibition
7-Azaspiro[3.6]decane C₉H₁₇N [3.6] N (7) Increased membrane permeability
7-Oxa-2-azaspiro[3.5]nonane-1-COOH C₉H₁₃NO₃ [3.5] O (7), N (2) Lower toxicity; enhanced solubility

Biological Activity

7-Oxa-2-azaspiro[3.6]decane is a heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial and antiviral properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

7-Oxa-2-azaspiro[3.6]decane has the molecular formula C8H15NOC_8H_{15}NO and a molecular weight of 141.21 g/mol. Its structure features a spirocyclic arrangement that integrates both nitrogen and oxygen atoms, which can influence its interaction with biological systems, potentially leading to significant therapeutic effects.

Biological Activity

Research indicates that 7-Oxa-2-azaspiro[3.6]decane exhibits several promising biological activities:

1. Antimicrobial Properties:
Studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry. Its structural characteristics allow it to interact with various microbial targets, potentially inhibiting their growth.

2. Antiviral Activity:
The compound has been implicated in antiviral research, with initial findings indicating its potential to inhibit viral replication mechanisms. This activity is particularly relevant in the context of developing new antiviral therapies targeting various viral infections.

3. Potential as a Pharmaceutical Scaffold:
The unique structural features of 7-Oxa-2-azaspiro[3.6]decane offer opportunities for the development of new pharmaceuticals aimed at treating diseases such as cancer and neurodegenerative disorders. Its ability to form hydrogen bonds and coordinate with metal ions enhances its versatility as a drug scaffold.

Case Studies

Several studies have reported on the biological activity of compounds structurally related to 7-Oxa-2-azaspiro[3.6]decane:

Case Study 1: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of azaspiroketal Mannich bases, which share structural similarities with 7-Oxa-2-azaspiro[3.6]decane. The results indicated that certain analogs exhibited submicromolar potencies against Mycobacterium bovis BCG, showcasing the potential for similar activity in 7-Oxa-2-azaspiro[3.6]decane derivatives .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis highlighted the importance of lipophilicity in determining the biological activity of related compounds. The study found a significant inverse relationship between minimum inhibitory concentrations (MIC) and log P values, suggesting that optimizing lipophilicity could enhance the efficacy of 7-Oxa-2-azaspiro[3.6]decane derivatives against microbial targets .

Research Findings Summary

The following table summarizes key findings regarding the biological activities associated with 7-Oxa-2-azaspiro[3.6]decane and its derivatives:

Study Biological Activity Findings
AntimicrobialPotential inhibition of microbial growth
AntiviralPossible inhibition of viral replication
AntimycobacterialSubmicromolar potency against M. bovis BCG
Pharmaceutical ScaffoldPotential for drug development targeting cancer and neurodegenerative disorders

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